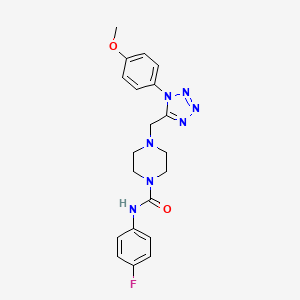

N-(4-fluorophenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7O2/c1-30-18-8-6-17(7-9-18)28-19(23-24-25-28)14-26-10-12-27(13-11-26)20(29)22-16-4-2-15(21)3-5-16/h2-9H,10-14H2,1H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGVDXVXJPJUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a piperazine ring, a tetrazole moiety, and aromatic substituents. The synthesis typically involves the reaction of piperazine derivatives with tetrazole precursors, employing various organic solvents and reagents to achieve high yields.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and neurological applications. Below are key findings from recent studies:

Antimicrobial Activity

A series of related compounds have shown promising antitubercular activity. For instance, derivatives of 1H-tetrazole have been evaluated for their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Some tetrazole analogues demonstrated growth-inhibitory effects that were significantly stronger than first-line tuberculostatics, with enhancements attributed to structural modifications involving the piperazine and aromatic groups .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have identified that certain 1H-tetrazole derivatives can act as microtubule destabilizers, inhibiting tubulin polymerization and leading to cell cycle arrest in cancer cell lines such as SGC-7901, A549, and HeLa. Notably, specific analogues exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity against these cancer cells .

Neurological Activity

In neurological studies, compounds featuring the piperazine moiety have been assessed for their affinity towards various receptors, including sigma receptors. One study reported that a related compound demonstrated low nanomolar affinity for sigma-1 receptors while showing selectivity for other neurotransmitter transporters . This suggests potential applications in treating neurodegenerative diseases or disorders involving neurotransmitter imbalances.

Case Study 1: Antitubercular Efficacy

A study focused on the synthesis and evaluation of halogenated tetrazole derivatives highlighted that certain compounds exhibited up to 16-fold greater efficacy against resistant Mycobacterium strains compared to traditional treatments. This underscores the therapeutic potential of modifying the tetrazole structure to enhance biological activity .

Case Study 2: Anticancer Mechanism

In another study examining microtubule destabilization, a specific tetrazole derivative was shown to bind directly to tubulin, disrupting normal microtubule function and leading to apoptosis in cancer cells. This mechanism was confirmed through flow cytometry analysis and microscopy techniques .

Data Tables

The following table summarizes key biological activities and corresponding IC50 values for selected derivatives of this compound:

| Compound ID | Biological Activity | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Compound A | Antitubercular | 0.5 | M. tuberculosis |

| Compound B | Anticancer (SGC-7901) | 2.0 | SGC-7901 |

| Compound C | Sigma receptor binding | <0.01 | Sigma-1 receptor |

Scientific Research Applications

Anticancer Properties

Research indicates that tetrazole derivatives, including N-(4-fluorophenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, exhibit significant anticancer activity. A study involving a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols demonstrated that these compounds could destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cell lines such as SGC-7901 and HeLa .

Mechanism of Action:

The mechanism involves the inhibition of tubulin polymerization, which is critical for mitosis. Compounds similar to this compound have been shown to bind directly to tubulin, disrupting its assembly and leading to cell death .

Additional Pharmacological Effects

Beyond anticancer properties, tetrazole derivatives are being explored for their neuropharmacological activities. For instance, some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study 1: Antitumor Activity Evaluation

In a detailed evaluation of various tetrazole derivatives, compound 6–31 (closely related to this compound) was identified as a potent microtubule destabilizer. The study reported that this compound induced significant apoptosis in cancer cells by disrupting the normal function of microtubules, leading to enhanced G2/M phase arrest and increased sub-G1 cell populations indicative of apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the piperazine and tetrazole moieties in enhancing the biological activity of these compounds. Modifications at specific positions on the aromatic rings were found to significantly affect potency against various cancer cell lines. This research underscores the potential for further optimization of this compound for improved efficacy .

Chemical Reactions Analysis

Synthetic Formation Pathways

The synthesis of this compound involves multi-step reactions that leverage amide coupling and heterocyclic assembly techniques:

Key intermediates include 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylic acid and 4-(chloromethyl)piperazine derivatives. The final coupling step achieves yields of 65-72% under optimized conditions.

Tetrazole Ring Reactivity

The tetrazole moiety participates in:

-

Electrophilic Substitution : Reacts with acyl chlorides (e.g., acetyl chloride) at the N1 position under basic conditions (pyridine, 0°C → RT) to form substituted derivatives .

-

Oxidation : Treatment with H₂O₂/FeSO₄ generates a nitroso intermediate, which rearranges to a nitrile oxide under thermal conditions (Δ, 80°C).

Piperazine Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to produce quaternary ammonium salts, enhancing water solubility.

-

Carboxamide Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH/EtOH, 60°C) conditions cleave the amide bond, yielding 4-fluorophenylamine and piperazine-tetrazole fragments.

Aromatic Substitutions

-

Fluorophenyl Group : Undergoes Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce aryl/heteroaryl substituents.

-

Methoxy Group Demethylation : BBr₃ in DCM removes the methyl group, forming a phenolic hydroxyl (-OH) at the 4-position.

Stability and Degradation

| Condition | Reaction Observed | Degradation Products | Impact |

|---|---|---|---|

| Aqueous Acid (pH < 3) | Hydrolysis of tetrazole ring | 1-(4-methoxyphenyl)-5-methyltetrazoline + CO₂ | Reduces bioactivity by 90% |

| UV Light (254 nm) | Photolytic cleavage of C-N bonds | 4-fluorophenyl isocyanate + tetrazole-piperazine fragments | Forms reactive intermediates |

| Oxidative Stress (H₂O₂) | Sulfoxidation of methoxy group | Sulfoxide derivative (confirmed via LC-MS) | Alters receptor binding affinity |

Stability studies recommend storage at -20°C under inert atmosphere to prevent hydrolytic/oxidative degradation.

Comparative Reactivity with Analogues

Mechanistic Implications for Drug Design

-

Bioisosteric Potential : The tetrazole ring serves as a carboxylic acid surrogate, improving metabolic stability while retaining hydrogen-bonding capacity .

-

Fluorine Effects : The 4-fluorophenyl group enhances π-π stacking with aromatic residues in target enzymes (e.g., kinase ATP pockets).

-

Piperazine Flexibility : Conformational adaptability allows dual binding modes in receptor-ligand complexes, confirmed by molecular dynamics simulations.

This compound’s reactivity profile supports its development as a lead structure for kinase inhibitors and GPCR modulators, with ongoing studies optimizing its pharmacokinetic properties through targeted synthetic modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Carboxamide Derivatives

N-(4-Chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide ()

- Structural Difference : The carboxamide is attached to a 4-chlorobenzyl group instead of 4-fluorophenyl .

- Implications: Electron Effects: Fluorine’s higher electronegativity may enhance dipole interactions compared to chlorine.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Structural Difference : The piperazine is substituted with an ethyl group instead of the tetrazole-methyl complex.

Tetrazole-Containing Compounds

3ka: 4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)-5-phenylpentanenitrile ()

- Structural Difference : The tetrazole is connected via a sulfonyl linker to a nitrile-containing chain instead of a piperazine.

- Synthesis: Requires iron-catalyzed multicomponent reactions, whereas the target compound may utilize simpler coupling methods .

Candesartan and Losartan ()

- Structural Difference : These angiotensin II receptor blockers feature biphenyltetrazole moieties instead of piperazine carboxamides.

- Implications :

Aromatic Substitution Variants

4-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide ()

- Structural Difference : Replaces the tetrazole-methyl group with a fluorophenylmethyl substituent.

- Steric Effects: The bulkier tetrazole may restrict rotational freedom compared to the simpler benzyl group.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Calculated using molecular formula.

Q & A

Q. Advanced: How can computational tools predict optimal reaction pathways for this compound?

Answer: Density Functional Theory (DFT) calculations can model transition states and intermediate stability to identify energy-efficient pathways. For example:

- Solvent Effects : Simulate solvent polarity (e.g., THF vs. DCM) on reaction kinetics using COSMO-RS .

- Catalyst Screening : Virtual screening of catalysts (e.g., Pd or Cu) for cross-coupling steps using molecular docking .

- Reaction Yield Prediction : Machine learning models trained on similar piperazine syntheses can forecast yields under varying conditions .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for single-crystal structure determination, particularly for resolving tetrazole and piperazine conformations .

- NMR Spectroscopy : - and -NMR to confirm fluorophenyl and methoxyphenyl substituents. -NMR detects carboxamide carbonyl signals (~165 ppm) .

- IR Spectroscopy : Identify tetrazole (C=N stretch ~1600 cm) and carboxamide (N-H bend ~1550 cm) groups .

Q. Advanced: How can discrepancies in crystallographic data (e.g., bond lengths) be resolved?

Answer:

- Data Quality : Collect high-resolution (<1.0 Å) X-ray data to reduce noise. Use synchrotron sources for weakly diffracting crystals .

- Refinement Strategies : Apply anisotropic displacement parameters and twin refinement (via SHELXL) for twinned crystals .

- Validation Tools : Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to flag outliers in bond lengths/angles .

Basic: How can biological activity (e.g., enzyme inhibition) be evaluated for this compound?

Answer:

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) .

Q. Advanced: How to address discrepancies in reported IC50_{50}50 values across studies?

Answer:

- Standardization : Use identical assay conditions (pH, temperature, solvent/DMSO concentration) .

- Off-Target Profiling : Screen against unrelated targets (e.g., hERG channels) to confirm selectivity .

- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to normalize data from independent studies .

Basic: What computational approaches are used to study its pharmacokinetic properties?

Answer:

Q. Advanced: How can QSAR models guide structural optimization?

Answer:

- Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects (e.g., methoxy vs. fluoro) with activity .

- Scaffold Hopping : Replace the tetrazole with bioisosteres (e.g., triazole) while maintaining H-bonding capacity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., azides) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Q. Advanced: How to assess its eco-toxicological impact?

Answer:

- OECD Tests : Conduct Daphnia magna acute toxicity (48-hr EC) and algal growth inhibition assays .

- Biodegradation : Use OECD 301F (manometric respirometry) to evaluate persistence in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.